REACTION_CXSMILES
|
[OH-].[Na+].[Br:3][C:4]1[C:9]([OH:10])=[C:8]([Br:11])[C:7]([Br:12])=[C:6]([Br:13])[C:5]=1[Br:14].C1([O-])C=CC=CC=1.[Cl:22][CH2:23][C:24]1[CH:32]=[CH:31][CH:30]=[CH:29][C:25]=1[C:26](Cl)=[O:27]>COCCO>[Br:3][C:4]1[C:9]([O:10][C:26](=[O:27])[C:25]2[CH:29]=[CH:30][CH:31]=[CH:32][C:24]=2[CH2:23][Cl:22])=[C:8]([Br:11])[C:7]([Br:12])=[C:6]([Br:13])[C:5]=1[Br:14] |f:0.1|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
48.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C(=C1O)Br)Br)Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[O-]
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
ClCC1=C(C(=O)Cl)C=CC=C1
|
Type
|
CUSTOM
|
Details
|
with stirring, over a period of about 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
which after 1 hour was
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
suction filtered
|
Type
|
STIRRING
|
Details
|
After the product had been stirred up in water
|
Type
|
FILTRATION
|
Details
|
suction filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(C(=C1OC(C1=C(C=CC=C1)CCl)=O)Br)Br)Br)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58 g | |
YIELD: PERCENTYIELD | 90.5% | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |